N-[(4-chlorophenyl)methyl]-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
This compound is a thieno[3,2-d]pyrimidine derivative featuring a sulfanylacetamide bridge and a 4-chlorophenylmethyl substituent. Its structural complexity arises from the fused thiophene-pyrimidine core, which imparts unique electronic and steric properties.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(3-methyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O2S2/c1-26-21(28)20-17(11-18(30-20)15-5-3-2-4-6-15)25-22(26)29-13-19(27)24-12-14-7-9-16(23)10-8-14/h2-11H,12-13H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWXRBRSVLARRBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC(=O)NCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the thieno[3,2-d]pyrimidine ring.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, where a suitable chlorophenyl derivative reacts with the thieno[3,2-d]pyrimidine intermediate.
Attachment of the Acetamide Moiety: The final step involves the reaction of the intermediate with an acetamide derivative under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the potential of N-[(4-chlorophenyl)methyl]-2-{[3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide as an anticancer agent. The compound demonstrates significant inhibitory effects on various cancer cell lines, including:
-
Mechanism of Action :
- The compound appears to interfere with cell cycle progression and induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation .
- Its unique structural configuration enhances binding to biological targets, which may lead to improved efficacy compared to other similar compounds.
- Case Studies :
Screening and Drug Development
N-[(4-chlorophenyl)methyl]-2-{[3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide has been utilized in various drug screening programs aimed at discovering novel therapeutic agents. It serves as a lead compound due to its favorable pharmacokinetic properties and biological activity.
Structure Activity Relationship (SAR) Studies
The compound's structure has been extensively analyzed to understand how modifications can enhance its activity. SAR studies indicate that variations in the thienopyrimidine core and substitution patterns significantly affect its potency against specific cancer types.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of key enzymes involved in cellular processes.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Disrupting Cellular Pathways: Interfering with signaling pathways that regulate cell growth, proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Key Differences
The compound shares a common scaffold with several analogs, primarily through the sulfanylacetamide linkage and substituted aromatic systems. Below is a comparative analysis of key derivatives:
Table 1: Structural and Physicochemical Comparison
Key Observations
Core Structure Variations: The target compound and derivatives in and feature a thieno[3,2-d]pyrimidine core, whereas analogs in and utilize simpler pyrimidine or pyrimidinone systems.
Substituent Effects: Chlorophenyl Groups: The position and number of chlorine atoms significantly influence lipophilicity. For example, the 2,3-dichlorophenyl analog exhibits higher melting points (230°C), suggesting greater crystalline stability compared to mono-chlorinated derivatives.
Synthetic Accessibility: The 80% yield reported for the dichlorophenyl-pyrimidinone derivative highlights favorable reaction conditions for this class. In contrast, thienopyrimidine-based compounds may require more complex synthetic routes, as evidenced by the lack of yield data in and .
Molecular Weight Trends :
Research Implications
- The sulfanylacetamide bridge could serve as a hydrogen-bond donor/acceptor, critical for target engagement .
- Structure-Activity Relationships (SAR): Comparative studies indicate that chlorine placement (para vs. ortho/meta) and fused ring systems modulate bioactivity. For instance, diaminopyrimidine derivatives may prioritize nucleic acid interactions, while thienopyrimidines could target protein kinases.
Biological Activity
N-[(4-chlorophenyl)methyl]-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of its biological activity based on diverse research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C22H18ClN3O2S2
- Molecular Weight : 432.52 g/mol
- IUPAC Name : N-[(4-chlorophenyl)methyl]-2-(3-methyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, which can lead to reduced proliferation of pathogenic organisms or cancer cells.
- Receptor Modulation : The compound might interact with various receptors, altering cellular signaling pathways that regulate growth and apoptosis.
- Antimicrobial Action : Its structure suggests potential interactions with bacterial cell membranes or intracellular targets.
Antimicrobial Activity
Research indicates that compounds similar to N-[(4-chlorophenyl)methyl]-2-(...)-acetamide exhibit significant antimicrobial properties. For instance, derivatives of thienopyrimidines have shown effective antibacterial and antimycobacterial activity against strains such as Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity Summary
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4c | E. coli | 12 µg/mL |
| 4e | S. aureus | 8 µg/mL |
| 5g | M. tuberculosis | 10 µg/mL |
Anticancer Potential
The compound's thienopyrimidine core is associated with various anticancer activities. Studies have shown that related compounds can inhibit cancer cell growth by interfering with key signaling pathways involved in tumor progression .
Case Study: Anticancer Activity
In a study evaluating the anticancer effects of thienopyrimidine derivatives, it was found that certain modifications to the structure significantly enhanced their potency against human cancer cell lines. The mechanism involved the induction of apoptosis and cell cycle arrest at the G1 phase .
Toxicity Assessment
Toxicity studies are crucial for understanding the safety profile of new compounds. In vitro assays have indicated that many thienopyrimidine derivatives exhibit low toxicity levels at therapeutic concentrations, making them promising candidates for further development .
Table 2: Toxicity Profile
| Compound | Hemolytic Concentration (MHC) | Toxicity Level |
|---|---|---|
| 4c | >200 µmol/L | Non-toxic |
| 5e | >200 µmol/L | Non-toxic |
Conclusion and Future Directions
N-[(4-chlorophenyl)methyl]-2-(...)-acetamide demonstrates promising biological activities, particularly in antimicrobial and anticancer applications. Further research is warranted to explore its full therapeutic potential and elucidate its mechanisms of action more clearly. Future studies should focus on:
- Detailed in vivo studies to assess efficacy and safety.
- Structural modifications to enhance potency and reduce toxicity.
- Comprehensive pharmacokinetic evaluations.
This compound represents a valuable addition to the field of medicinal chemistry, with potential applications in treating infectious diseases and cancer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
